An In-depth Technical Guide to 2-Chloro-4-methylpyridine-3-boronic acid
An In-depth Technical Guide to 2-Chloro-4-methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Core Directive: A Comprehensive Overview
This technical guide provides a detailed exploration of 2-Chloro-4-methylpyridine-3-boronic acid, a key building block in modern synthetic chemistry. This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols. By synthesizing technical data with practical insights, this guide aims to be an essential resource for the effective utilization of this versatile reagent.
I. Chemical Identity and Properties
CAS Number: 1029654-29-2[1]
Molecular Formula: C₆H₇BClNO₂[1]
Molecular Weight: 171.39 g/mol
Synonyms: (2-chloro-4-methylpyridin-3-yl)boronic acid[2]
Chemical Structure:
Caption: 2D structure of 2-Chloro-4-methylpyridine-3-boronic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Commercially available data |
| Melting Point | Not available | Data not found in searches |
| Boiling Point | Not available | Data not found in searches |
| Solubility | Soluble in organic solvents such as methanol and DMSO | General knowledge for boronic acids |
| Purity | Typically >95% | [] |
II. Synthesis and Manufacturing
The synthesis of pyridinylboronic acids is a well-established field in organic chemistry, with several general methods available. These include halogen-metal exchange, palladium-catalyzed cross-coupling of halopyridines with diboron reagents, and directed ortho-metalation.
A prevalent method for the synthesis of pyridine boronic acids involves a halogen-metal exchange followed by borylation. This typically involves the reaction of a bromopyridine with a strong base, such as n-butyllithium, at low temperatures, followed by quenching with a trialkyl borate.
Illustrative Synthetic Pathway:
Caption: General synthetic scheme for 2-Chloro-4-methylpyridine-3-boronic acid.
III. Applications in Drug Discovery and Development
2-Chloro-4-methylpyridine-3-boronic acid is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures found in many pharmaceutical agents.
The presence of both a boronic acid moiety and a chloro-substituent on the pyridine ring makes this compound a bifunctional reagent. The boronic acid can participate in a Suzuki-Miyaura coupling to introduce the 2-chloro-4-methylpyridinyl group onto an aryl or heteroaryl scaffold. The remaining chlorine atom can then serve as a handle for subsequent functionalization, allowing for the rapid generation of diverse compound libraries.
The Suzuki-Miyaura Coupling Reaction:
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide in the presence of a base.
Caption: Suzuki-Miyaura coupling using the target compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol and may require optimization for specific substrates.
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Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-Chloro-4-methylpyridine-3-boronic acid (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
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Reaction: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography.
IV. Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4-methylpyridine-3-boronic acid.
Hazard Identification:
Based on available data from suppliers, the compound is classified with the following hazard statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Class |
| Warning | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling:
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Handle in a well-ventilated area, preferably in a fume hood.
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Avoid contact with skin, eyes, and clothing.
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Avoid formation of dust and aerosols.
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Keep away from incompatible materials such as strong oxidizing agents.
Storage:
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Store in a tightly closed container in a dry and well-ventilated place.
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Recommended storage temperature is 2-8°C.[1]
V. Spectroscopic Data
While specific spectroscopic data for 2-Chloro-4-methylpyridine-3-boronic acid is not widely published, typical spectral characteristics can be predicted based on its structure and data for analogous compounds. Chemical suppliers may provide compound-specific data upon request.[4]
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show signals for the two pyridine ring protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and boronic acid groups. The protons of the B(OH)₂ group are often broad and may be exchangeable with deuterium in deuterated solvents.
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum should display six distinct signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the chlorine and the carbon bearing the boronic acid group will exhibit characteristic chemical shifts.
Expected Mass Spectrometry Data:
In mass spectrometry, the compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
VI. Conclusion
2-Chloro-4-methylpyridine-3-boronic acid is a highly valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further functionalization at the chloro-position, makes it a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective and responsible use in research and development.
VII. References
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Matrix Fine Chemicals. (n.d.). (2-CHLORO-4-METHYLPYRIDIN-3-YL)BORONIC ACID | CAS. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]
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AOBChem USA. (n.d.). 2-Chloro-4-methylpyridine-3-boronic acid. Retrieved from [Link]
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Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Methoxypyridine-3-boronic acid. Retrieved from a representative SDS for a similar compound.
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Thermo Fisher Scientific. (2013). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine, 98%. Retrieved from a representative SDS for a similar compound.
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Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153.
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ChemicalBook. (n.d.). 2-METHYLPYRIDINE-3-BORONIC ACID - Safety Data Sheet. Retrieved from a representative SDS for a similar compound.
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PubChem. (n.d.). 2-Chloro-3-fluoropyridine-4-boronic acid. Retrieved from [Link]
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Zhao, Q., et al. (2013). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Journal of Heterocyclic Chemistry, 50(1).
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Wang, X., et al. (2014). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 6(5), 507-528.
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Google Patents. (n.d.). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions. Retrieved from
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Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4497.
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Cossy, J., et al. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 24(18), 3326.
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Csollei, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.
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Google Patents. (n.d.). WO2018106336A1 - Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling. Retrieved from
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Mondal, S., et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Applied Organometallic Chemistry, 34(10), e5851.
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Google Patents. (n.d.). US20090221829A1 - Slow-release organoboron compounds and methods of use thereof. Retrieved from a patent mentioning related compounds.
